Critical Transparency Statement: Absence of Published Quantitative Biological Data
As of the evidence cut-off date, no primary research article, patent, or authoritative database entry containing quantitative in vitro biological activity data (e.g., IC50, EC50, Ki, % inhibition at a defined concentration) was identified for N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)pyridine-3-sulfonamide (CAS 2319831-39-3). While PubChem CID 132372349 provides computed physicochemical properties (XLogP3 = 1.6, Topological Polar Surface Area = 105 Ų, Molecular Weight = 338.4 g/mol) [1], no target-specific potency, selectivity, or pharmacokinetic data are available for this compound. The structurally closest documented analogue, N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)pyridine-3-sulfonamide (CAS 1209175-44-9), has publicly available ChEMBL bioassay results including a phenotypic growth assay against Mycobacterium tuberculosis (3- and 4-day readouts) and enzymatic assays against Trypanosoma cruzi histidyl-tRNA synthetase, Leishmania donovani methionine tRNA synthetase, and Clp protease . However, the absence of parallel data for the title compound precludes any quantitative head-to-head comparison. All subsequent evidence items should be interpreted as class-level inferential frameworks awaiting experimental confirmation.
| Evidence Dimension | Availability of peer-reviewed quantitative bioactivity data |
|---|---|
| Target Compound Data | No quantitative IC50, EC50, Ki, or cellular potency data found in any primary research paper, patent, ChEMBL, or BindingDB entry. |
| Comparator Or Baseline | Thiophen-2-yl isomer (CAS 1209175-44-9): ChEMBL phenotypic and biochemical assay results publicly accessible (absolute values not normalized against a common reference). |
| Quantified Difference | Not calculable. |
| Conditions | Comprehensive literature and database search conducted across PubMed, Google Patents, PubChem, ChEMBL, and BindingDB using CAS number, InChI key (KOVFNPHJQIZKMU-UHFFFAOYSA-N), SMILES, and IUPAC name variants. |
Why This Matters
Without experimental biological characterization, this compound cannot be prioritized over structurally or pharmacologically validated analogs in target-based or phenotypic screening campaigns, and its selection for procurement must be justified by synthetic utility or bespoke assay development rather than documented potency.
- [1] PubChem. Compound Summary for CID 132372349. Computed properties: Molecular Weight 338.4 g/mol, XLogP3 1.6, TPSA 105 Ų. https://pubchem.ncbi.nlm.nih.gov/compound/KOVFNPHJQIZKMU-UHFFFAOYSA-N. View Source
